molecular formula C24H16N2 B091494 9H-3,9'-Bicarbazole CAS No. 18628-07-4

9H-3,9'-Bicarbazole

Cat. No.: B091494
CAS No.: 18628-07-4
M. Wt: 332.4 g/mol
InChI Key: FHJJVSJWFYYPAC-UHFFFAOYSA-N
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Description

9H-3,9’-Bicarbazole: is an organic compound with the molecular formula C24H16N2 . It is a derivative of carbazole, a tricyclic aromatic compound. The structure of 9H-3,9’-Bicarbazole consists of two carbazole units connected at the 9-position. This unique structure offers a new molecular skeleton for the development of materials in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 9H-3,9’-Bicarbazole typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 9H-3,9’-Bicarbazole: The unique structure of 9H-3,9’-Bicarbazole, consisting of two carbazole units connected at the 9-position, offers distinct advantages in the development of materials for optoelectronic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile building block in scientific research and industrial applications.

Properties

IUPAC Name

3-carbazol-9-yl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJVSJWFYYPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530853
Record name 9H-3,9'-Bicarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18628-07-4
Record name 9H-3,9'-Bicarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9'-Bicarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4.0 g of 9-Acetyl-3-bromocarbazole prepared as described above and 2.8 g of carbazole were stirred together in 30 ml N,N′-dimethylacetamide. To this was added 0.8 g of copper oxide and heated to 170° C. for 24 h. The reaction was quenched with water and the solid was filtered, washed with methanol, and dried under vacuum. The solid (5.0 g) was then taken up for further deprotection using 1.2 g KOH with THF (6 ml), methanol (12 ml) and water (12 ml) at reflux temperature. The reaction mixture was then extracted using ethylacetate; and the organic layer was dried over anhydrous sodium sulfate and evaporated to dryness under vacuum. Subsequent silica gel column chromatography using toluene:hexane (1:2) as eluent, yielded 3.8 g of 3-(9-carbazolyl)carbazole as a white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylacetamide
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?

A1: this compound (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).

Q2: How does the structure of this compound affect its performance in OLEDs?

A2: The two carbazole units in this compound are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes this compound a good hole-transporting material. Researchers have explored linking various electron-deficient units to the this compound core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].

Q3: What are some examples of successful applications of this compound in OLEDs?

A3: this compound has been successfully employed in various OLED architectures:

  • As a building block in bipolar host materials: By combining this compound with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of this compound in achieving high-performance OLEDs.
  • As a component of self-hosting TADF emitters: Researchers have integrated this compound into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a this compound unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.

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